molecular formula C18H15N5O3S3 B12346829 N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)benzo[d]thiazole-6-carboxamide

N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)benzo[d]thiazole-6-carboxamide

Cat. No.: B12346829
M. Wt: 445.5 g/mol
InChI Key: VKNHBHPNUYUHFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Systematic Identification

The systematic name N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)benzo[d]thiazole-6-carboxamide adheres to IUPAC guidelines by prioritizing functional group seniority and substituent numbering. The parent structure, benzo[d]thiazole, is numbered such that the carboxamide group occupies position 6. The phenyl ring at position 4 bears a sulfamoyl group (–SO₂–NH–), which connects to the 5-ethyl-1,3,4-thiadiazol-2-yl moiety. The ethyl group on the thiadiazole ring is located at position 5, as confirmed by its CAS registry number 899351-54-3.

Table 1: Key identifiers of the compound

Property Value
Molecular Formula C₁₈H₁₅N₅O₃S₃
Molecular Weight 445.5 g/mol
CAS Registry Number 899351-54-3

Three-Dimensional Conformational Analysis: X-ray Crystallography and DFT Calculations

X-ray crystallography remains the gold standard for resolving the compound’s solid-state conformation. Although experimental crystallographic data for this specific molecule is not publicly available, analogous thiadiazole-benzothiazole hybrids exhibit planar benzothiazole systems with dihedral angles of 5–15° between the benzothiazole and phenyl rings. The sulfamoyl linker (–SO₂–NH–) introduces torsional flexibility, allowing rotation around the S–N bond. Density functional theory (DFT) optimizations predict two stable conformers:

  • A cis conformation where the thiadiazole’s ethyl group lies proximal to the benzothiazole ring.
  • A trans conformation with the ethyl group oriented away from the benzothiazole core.

The energy difference between these conformers is approximately 1.2 kcal/mol, favoring the trans state due to reduced steric hindrance.

Figure 1: Hypothetical DFT-optimized geometry showing intramolecular hydrogen bonds (dashed lines) between the carboxamide’s carbonyl oxygen and the sulfamoyl N–H group.

Comparative Structural Analysis with Thiadiazole-Benzothiazole Hybrid Analogs

Structural analogs such as VU0507484-1 (PubChem CID 16804485) and TG6-129 (PubChem CID 1987175) share the benzothiazole-thiadiazole scaffold but differ in substituent patterns. For instance:

Table 2: Structural comparison with analogs

Compound Substituent at Thiadiazole Linker Type Molecular Weight (g/mol)
Target Compound 5-Ethyl Sulfamoyl-phenyl 445.5
VU0507484-1 5-Ethyl Sulfamoyl-phenyl 445.5
TG6-129 5-Ethyl Carbamothioyl-phenyl 491.6

The sulfamoyl linker in the target compound enhances hydrogen-bonding capacity compared to TG6-129’s carbamothioyl group, potentially improving solubility in polar solvents. Conversely, replacing the ethyl group with bulkier substituents (e.g., aryl rings) in analogs like ML009 (PubChem CID 2210290) reduces conformational flexibility, as evidenced by higher melting points and crystallinity.

The benzothiazole ring’s electron-withdrawing nature, combined with the thiadiazole’s sulfur-rich environment, creates a polarized π-system that facilitates charge-transfer interactions in protein binding pockets. This feature is critical in bioactive analogs such as Sorafenib derivatives, where similar hybrids inhibit VEGFR-2 by anchoring to kinase domains.

Properties

Molecular Formula

C18H15N5O3S3

Molecular Weight

445.5 g/mol

IUPAC Name

N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-1,3-benzothiazole-6-carboxamide

InChI

InChI=1S/C18H15N5O3S3/c1-2-16-21-22-18(28-16)23-29(25,26)13-6-4-12(5-7-13)20-17(24)11-3-8-14-15(9-11)27-10-19-14/h3-10H,2H2,1H3,(H,20,24)(H,22,23)

InChI Key

VKNHBHPNUYUHFY-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC4=C(C=C3)N=CS4

Origin of Product

United States

Preparation Methods

Table 1: Key Reaction Conditions and Yields

Step Reactants Conditions Yield Source
Benzothiazole cyclization 2-aminothiophenol + diethyl oxalate Ethanol, reflux 84%
Thiadiazole alkylation 1,3,4-thiadiazole-2-thione + ethyl bromide DMF, K₂CO₃, 70°C 68%
Sulfamoylation Sulfonyl chloride + 5-ethylthiadiazol-2-amine DMF, RT, 6h 75%
Carboxamide coupling Activated acid + sulfamoylphenyl-thiadiazole EDCl/HOBT, DMF, 24h 82%

Challenges and Optimization Strategies

  • Sulfonamide Stability : The sulfamoyl group is prone to hydrolysis under acidic or basic conditions. Neutral pH and anhydrous solvents are critical during synthesis.
  • Regioselectivity : Functionalization at the benzo[d]thiazole 6-position requires directing groups or protective strategies to avoid isomer formation.
  • Purification : Silica gel chromatography is commonly employed, though recrystallization from ethanol or ethyl acetate improves purity for crystalline intermediates.

Chemical Reactions Analysis

N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-1,3-benzothiazole-6-carboxamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like ethanol or methanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. The compound has shown effectiveness against various pathogens:

  • Antibacterial Activity : Studies report Minimum Inhibitory Concentrations (MICs) ranging from 32 to 42 µg/mL against Gram-positive and Gram-negative bacteria such as Escherichia coli and Staphylococcus aureus.
  • Antifungal Activity : The compound demonstrates antifungal effects against strains like Candida albicans and Aspergillus niger, with inhibition rates between 58% and 66% .

Anticancer Potential

N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)benzo[d]thiazole-6-carboxamide has been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines:

Cancer Cell LineIC50 (µM)
MDA-MB-231 (Breast)12.5
HCT116 (Colon)15.3
MCF7 (Breast)10.8

These findings suggest that the compound may serve as a lead for developing new anticancer agents .

Agricultural Applications

In addition to its medicinal uses, this compound has potential applications in agriculture:

Pesticidal Properties

Research has indicated that thiadiazole derivatives can act as effective pesticides. The compound's unique structure allows it to interact with various biological targets in pests, potentially leading to the development of new agrochemicals.

Herbicidal Activity

Initial studies suggest that this compound may possess herbicidal properties, making it suitable for controlling unwanted vegetation in crops. Further research is needed to establish its efficacy and safety in agricultural settings.

Industrial Applications

The unique properties of this compound also make it valuable in industrial applications:

Chemical Synthesis

This compound serves as a versatile intermediate for synthesizing other complex molecules in chemical research. Its ability to undergo various chemical reactions can facilitate the development of novel materials .

Dyes and Pigments

Due to its vibrant chemical structure, it may be explored for use in dyes and pigments within the textile industry. The stability and reactivity of the compound can be advantageous for producing long-lasting colors.

Mechanism of Action

The mechanism of action of N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can disrupt various biological pathways, leading to the compound’s antimicrobial and anticancer effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound’s uniqueness lies in its hybrid structure, combining benzothiazole and thiadiazole pharmacophores. Below is a comparison with structurally analogous compounds:

Compound Name Core Structure Key Functional Groups Molecular Formula Molecular Weight LogP Biological Activity
Target Compound Benzothiazole + Thiadiazole Sulfamoyl, Carboxamide, Ethyl-substituted thiadiazole C₁₈H₁₆N₄O₃S₃ 448.53* ~3.5* Antifungal, Antimicrobial (inferred)
N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)acetamide () Thiadiazole + Acetamide Sulfamoyl, Acetamide C₁₂H₁₄N₄O₃S₂ 326.40 3.09 Not reported
2-Acetamido-N-[4-(pyridine-2-sulfonamido)phenyl]benzo[d]thiazole-6-carboxamide () Benzothiazole Sulfonamide, Carboxamide C₂₀H₁₆N₄O₃S₂ 440.50 ~2.8 Not reported
5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine derivatives () Thiadiazole Benzylidene, Halogen substituents Varies Varies ~2.5–4.0 Insecticidal, Fungicidal

*Estimated based on structural analogs.

Key Observations:

  • The target compound’s benzothiazole-carboxamide group may enhance cellular uptake compared to simpler acetamide derivatives (e.g., ) due to increased lipophilicity (LogP ~3.5 vs. 3.09) .
  • Thiadiazole derivatives with halogen substituents (e.g., Cl, Br in ) often exhibit stronger antifungal activity, but the target compound’s ethyl group may improve metabolic stability .

Table 2: Reaction Conditions Comparison

Compound Type Key Reagents/Conditions Yield Range
Target Compound (inferred) EDC, DMAP, DMF, room temperature ~60–75%*
Triazoles () NaOH (8%), reflux 70–85%
Thiadiazoles () I₂, Et₃N, DMF, reflux 50–65%

*Hypothesized based on similar coupling reactions.

Physicochemical Properties
  • Polar Surface Area (PSA): The target compound’s PSA is estimated to be ~140 Ų (similar to ’s 137.67 Ų), indicating moderate membrane permeability .
  • Solubility: Higher LogP (~3.5) compared to ’s compound (~2.8) suggests lower aqueous solubility, which may necessitate formulation adjustments.

Biological Activity

N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)benzo[d]thiazole-6-carboxamide is a complex compound belonging to the class of thiadiazole derivatives. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by detailed research findings and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C12H14N4O3S2C_{12}H_{14}N_{4}O_{3}S_{2}, with a molecular weight of approximately 326.395 g/mol. The compound features a thiadiazole ring, which is known for its diverse biological activities.

Synthesis

The synthesis typically involves several steps:

  • Formation of the Thiadiazole Ring : This is achieved through reactions involving hydrazonoyl halides and potassium thiocyanate.
  • Sulfonamide Formation : The thiadiazole derivative reacts with sulfonyl chlorides.
  • Coupling with Benzo[d]thiazole : Finally, the sulfonamide derivative is coupled with benzo[d]thiazole under controlled conditions.

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing the thiadiazole moiety can effectively inhibit the growth of various bacterial strains.

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

CompoundMicrobial StrainMinimum Inhibitory Concentration (MIC)Reference
1E. coli12.5 µg/mL
2S. aureus15.0 µg/mL
3Pseudomonas aeruginosa10.0 µg/mL

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines. For example, it has shown promising results in reducing cell viability in colorectal cancer (Caco-2) cells.

Table 2: Anticancer Activity Against Cell Lines

Cell Line% Viability ReductionReference
Caco-239.8%
A54931.9%

The mechanism by which this compound exerts its biological effects involves inhibition of specific enzymes and proteins linked to various cellular pathways. The presence of the thiadiazole ring enhances its interaction with these biological targets.

Case Studies

Several case studies have highlighted the efficacy of thiadiazole derivatives in clinical settings:

  • Case Study on Antimicrobial Efficacy : A study demonstrated that a similar thiadiazole derivative significantly reduced bacterial load in infected mice models.
  • Case Study on Anticancer Properties : Another study reported that treatment with this compound led to a notable decrease in tumor size in xenograft models.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to construct the 1,3,4-thiadiazole and benzo[d]thiazole moieties in this compound?

  • The 1,3,4-thiadiazole core can be synthesized via cyclization reactions of thiosemicarbazides or hydrazinecarbothioamides under reflux with iodine and triethylamine in DMF, as demonstrated in thiadiazole derivative syntheses .
  • For benzo[d]thiazole, condensation of 2-aminothiophenol with carboxylic acid derivatives (e.g., acid chlorides) is a standard approach. Evidence from similar compounds highlights the use of coupling agents like EDCI/HOBt and controlled pH/temperature conditions .

Q. How is the structural integrity of this compound validated post-synthesis?

  • Multimodal spectroscopic characterization is critical:

  • ¹H/¹³C NMR : Confirms substituent positions and regiochemistry (e.g., sulfamoyl group integration at δ 10-12 ppm for NH protons) .
  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the carboxamide, S=O stretches at ~1150-1250 cm⁻¹) .
  • Mass Spectrometry (ESI-MS) : Verifies molecular weight and fragmentation patterns .

Q. What solvent systems and purification techniques are optimal for isolating this compound?

  • Polar aprotic solvents (DMF, acetonitrile) are preferred for cyclization steps .
  • Purification often involves flash column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures .

Advanced Research Questions

Q. How can computational chemistry aid in optimizing the synthesis of this compound?

  • Quantum mechanical calculations (DFT) predict reaction pathways and transition states, reducing trial-and-error experimentation. For example, ICReDD’s workflow combines computational reaction path searches with experimental validation to optimize cyclization conditions .
  • Molecular docking simulations pre-screen synthetic intermediates for potential bioactivity, guiding targeted synthesis .

Q. What strategies address contradictions in biological activity data across similar thiadiazole-thiazole hybrids?

  • Dose-Response Analysis : Re-evaluate IC₅₀ values under standardized assays (e.g., MTT for cytotoxicity) to rule out false positives/negatives .
  • Metabolic Stability Studies : Use hepatic microsome models to assess whether discrepancies arise from rapid compound degradation .
  • Structural-Activity Relationship (SAR) : Systematically modify substituents (e.g., ethyl vs. methyl on the thiadiazole) and correlate with activity trends .

Q. What experimental models are suitable for evaluating this compound’s mechanism of action?

  • In Vitro :

  • Kinase inhibition assays (e.g., EGFR or VEGFR2) for anticancer activity .
  • Bacterial/fungal growth inhibition assays (MIC/MBC) for antimicrobial potential .
    • In Silico :
  • Molecular dynamics (MD) simulations to study binding stability with target proteins (e.g., tubulin for antimitotic activity) .

Q. How can regioselectivity challenges during sulfamoyl group incorporation be mitigated?

  • Protecting Group Strategy : Temporarily block reactive sites (e.g., NH₂ on benzo[d]thiazole) using Boc or Fmoc groups before sulfamoylation .
  • Catalytic Control : Use Pd-mediated cross-coupling for precise C-S bond formation, as seen in aryl-thiazole syntheses .

Methodological Considerations Table

Research Aspect Key Techniques References
Synthesis OptimizationReflux in DMF with iodine/TEA for cyclization; EDCI/HOBt-mediated coupling
Structural Validation¹H NMR (δ 7-8 ppm for aromatic protons), IR (S=O stretches), ESI-MS (MW + Na⁺)
Biological EvaluationMTT assays, MIC/MBC testing, kinase inhibition profiling
Computational SupportDFT for reaction paths; MD simulations for binding dynamics

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.